An In-depth Technical Guide to (S)-Atrolactic Acid: Chemical Properties and Structure
An In-depth Technical Guide to (S)-Atrolactic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
(S)-Atrolactic acid, a chiral α-hydroxy acid, serves as a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals. Its stereogenic center and versatile functional groups make it an important intermediate for introducing chirality into complex molecules. This technical guide provides a comprehensive overview of the core chemical properties and structural features of (S)-Atrolactic acid, supported by experimental data and methodologies.
Chemical Structure and Properties
(S)-Atrolactic acid, systematically named (2S)-2-hydroxy-2-phenylpropanoic acid, possesses a stereogenic quaternary carbon atom bonded to a carboxyl group, a hydroxyl group, a methyl group, and a phenyl group. This specific spatial arrangement, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in stereoselective synthesis.
The presence of both a carboxylic acid and a hydroxyl group allows (S)-Atrolactic acid to participate in a variety of chemical transformations, including esterification, amidation, and oxidation/reduction reactions, making it a versatile synthon in organic chemistry.
Table 1: General and Physicochemical Properties of (S)-Atrolactic Acid
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-hydroxy-2-phenylpropanoic acid | |
| Synonyms | (S)-(+)-Atrolactic acid, (S)-2-Phenyllactic acid | |
| CAS Number | 13113-71-8 | |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 115 °C | |
| pKa (25°C) | 3.467 (for the racemic mixture) |
Table 2: Solubility Profile of Atrolactic Acid
| Solvent | Solubility | Reference(s) |
| Water | Soluble | |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Petroleum Ether | Slightly soluble |
Experimental Protocols
Synthesis of (S)-Atrolactic Acid
The enantioselective synthesis of (S)-Atrolactic acid is critical for its use in pharmaceutical applications. One common strategy involves the stereospecific conversion of a readily available chiral precursor. An example is the synthesis from L-phenylalanine, which proceeds with retention of configuration through a double SN2 mechanism.
Protocol: Stereospecific Synthesis from L-Phenylalanine
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Diazotization: L-phenylalanine is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C). This in-situ generation of nitrous acid leads to the diazotization of the primary amine.
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Hydrolysis: The resulting diazonium salt is unstable and undergoes nucleophilic substitution by water, leading to the formation of (S)-2-hydroxy-3-phenylpropanoic acid with retention of stereochemistry.
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Purification: The product is then extracted from the aqueous solution using an organic solvent and purified by recrystallization.
Note: While this provides a general outline, specific reaction conditions, concentrations, and purification methods would need to be optimized based on literature procedures.
Analytical Characterization
The purity and stereochemical integrity of (S)-Atrolactic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the phenyl group, the methyl protons, and the hydroxyl proton. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[1]
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¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present. Distinct signals are expected for the carboxyl carbon, the quaternary carbon, the carbons of the phenyl ring, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum of atrolactic acid is available in public databases such as the NIST WebBook.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity of (S)-Atrolactic acid, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
General Protocol for Chiral HPLC Analysis:
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Column Selection: A suitable chiral column, such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptides, is chosen.[3]
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Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. For acidic compounds like atrolactic acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often necessary to improve peak shape and resolution.[3]
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Detection: A UV detector is commonly used for detection, with the wavelength set to an absorbance maximum of the phenyl group (around 254 nm).[4]
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Analysis: The retention times of the (S) and (R) enantiomers are compared to those of known standards to determine the enantiomeric excess (ee) of the sample.
Application in Drug Development: A Chiral Building Block
(S)-Atrolactic acid's primary role in drug development is as a chiral building block. Its predefined stereochemistry is transferred to the final drug molecule, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[5][]
One area where chiral α-hydroxy acids are utilized is in the synthesis of complex molecules like statins, which are cholesterol-lowering drugs. While a direct synthesis of a specific commercial drug using (S)-Atrolactic acid is not readily found in publicly available literature, the general synthetic strategies for these types of molecules often involve the use of similar chiral precursors to construct the key stereocenters.
Below is a conceptual workflow illustrating the role of a chiral building block like (S)-Atrolactic acid in the synthesis of a hypothetical chiral drug.
Figure 1. Conceptual workflow for the use of (S)-Atrolactic acid as a chiral building block in drug synthesis.
This diagram illustrates how an achiral starting material can be reacted with a chiral building block like (S)-Atrolactic acid in a stereoselective manner to produce a chiral intermediate. This intermediate, now containing the desired stereochemistry, undergoes further synthetic transformations to yield the final chiral drug. Throughout the process, analytical techniques are employed to ensure the chemical purity and enantiomeric excess of the products. This approach is fundamental in modern pharmaceutical chemistry for the efficient and controlled synthesis of single-enantiomer drugs.
